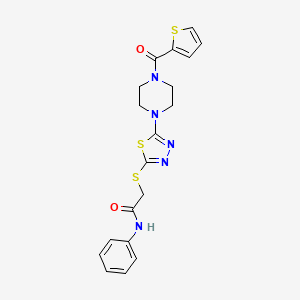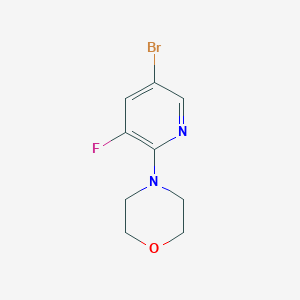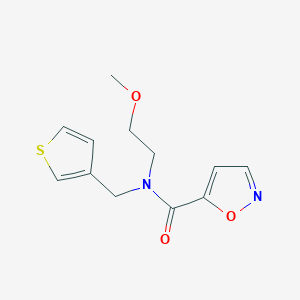
1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole is a synthetic organic compound that belongs to the class of azoles. Azoles are known for their diverse applications in medicinal chemistry, particularly as antifungal agents. This compound is characterized by the presence of two aromatic rings substituted with methoxy and dichloro groups, connected by a tetraazole ring.
准备方法
The synthesis of 1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The starting material, 2,4-dichloro-5-(2-methoxyethoxy)benzene, undergoes a nucleophilic substitution reaction with 3-methoxyphenylhydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone intermediate is then subjected to cyclization under acidic conditions to form the tetraazole ring, resulting in the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
化学反应分析
1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antifungal and antibacterial properties, making it a candidate for drug development.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
相似化合物的比较
1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole can be compared with other similar azole compounds, such as:
Fluconazole: A well-known antifungal agent with a similar azole structure but different substituents.
Ketoconazole: Another antifungal agent with a different substitution pattern on the azole ring.
Itraconazole: A triazole antifungal with a more complex structure and broader spectrum of activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other azole compounds.
属性
IUPAC Name |
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-(3-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O3/c1-24-6-7-26-16-10-15(13(18)9-14(16)19)23-17(20-21-22-23)11-4-3-5-12(8-11)25-2/h3-5,8-10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWJRAKCBBHPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC(=CC=C3)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B2607735.png)




![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2607744.png)
![2-Chloro-3-[4-(3-phenyl-2-propenyl)piperazino]naphthoquinone](/img/structure/B2607745.png)
![1-(2-hydroxyethyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2607746.png)
![2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B2607747.png)
![(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2607748.png)
![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B2607750.png)
![N-[(4-Tert-butyl-1-hydroxycyclohexyl)methyl]-2-chloroacetamide](/img/structure/B2607753.png)
![2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2607755.png)
![1-(5-chloro-2-methoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2607756.png)
